![molecular formula C20H23NO3 B3982193 methyl N-(4-biphenylylcarbonyl)leucinate](/img/structure/B3982193.png)
methyl N-(4-biphenylylcarbonyl)leucinate
Overview
Description
Methyl N-(4-biphenylylcarbonyl)leucinate, also known as MBLC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of leucine, one of the 20 amino acids that are essential for protein synthesis in living organisms. MBLC has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mechanism of Action
The mechanism of action of methyl N-(4-biphenylylcarbonyl)leucinate is not well understood, but it is believed to interact with specific sites on proteins involved in cellular processes. This compound has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases, which play important roles in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects, making it a potential tool for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using methyl N-(4-biphenylylcarbonyl)leucinate in lab experiments is its specificity for certain proteins and enzymes, which allows researchers to target specific cellular processes. However, one limitation of using this compound is the potential for off-target effects, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on methyl N-(4-biphenylylcarbonyl)leucinate. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the development of new methods for synthesizing this compound and other derivatives of leucine. Additionally, researchers may continue to study the mechanisms of action of this compound and its effects on cellular processes.
Scientific Research Applications
Methyl N-(4-biphenylylcarbonyl)leucinate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One area of research where this compound has shown promise is in the study of protein-protein interactions. This compound has been used as a tool to study the interactions between proteins involved in various cellular processes, including signal transduction and gene expression.
properties
IUPAC Name |
methyl 4-methyl-2-[(4-phenylbenzoyl)amino]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)13-18(20(23)24-3)21-19(22)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,14,18H,13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZSCWNGOZYQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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